3a,4,5,6,7,7a-Hexahydromethoxy-4,7-methano-1H-indene
Description
3a,4,5,6,7,7a-Hexahydromethoxy-4,7-methano-1H-indene (CAS: 27135-90-6) is a bicyclic terpene derivative characterized by a bridged cyclohexane framework fused with a cyclopentane ring. Its molecular formula is C₁₃H₂₀O, with a molecular weight of 192.30 g/mol . The compound features a methoxy (-OCH₃) substituent at the 5-position of the hexahydro-4,7-methanoindene skeleton, contributing to its unique stereochemical and electronic properties .
This compound is primarily utilized in fragrance formulations due to its woody, camphoraceous odor profile. It is listed among key constituents in incense and flexible polyurethane materials, where it acts as a volatile organic compound (VOC) or odor-active agent .
Properties
CAS No. |
27135-90-6 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
5-methoxytricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C11H16O/c1-12-10-5-4-9-7-2-3-8(6-7)11(9)10/h4-5,7-11H,2-3,6H2,1H3 |
InChI Key |
SIARUXURUGLXOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC2C1C3CCC2C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6,7,7a-Hexahydromethoxy-4,7-methano-1H-indene typically involves the hydrogenation of methoxy-substituted indene derivatives. The reaction conditions often include the use of hydrogen gas in the presence of a palladium or platinum catalyst under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3a,4,5,6,7,7a-Hexahydromethoxy-4,7-methano-1H-indene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3a,4,5,6,7,7a-Hexahydromethoxy-4,7-methano-1H-indene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3a,4,5,6,7,7a-Hexahydromethoxy-4,7-methano-1H-indene involves its interaction with specific molecular targets and pathways. The methoxy group and methano bridge play crucial roles in its reactivity and binding affinity to various biological molecules. These interactions can influence cellular processes and biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Functional Groups: The target compound’s methoxy group differentiates it from ester-containing analogs like verdyl acetate and butanoic acid derivatives. Ether-linked variants (e.g., allyl ether) exhibit reduced polarity compared to esters .
- Molecular Weight: Esters (e.g., butanoic acid ester) have higher molecular weights due to extended alkyl chains, impacting volatility and odor thresholds .
Reactivity and Metabolic Pathways
- Target Compound : The methoxy group enhances stability against hydrolysis compared to esters. Its bridged bicyclic structure limits metabolic oxidation, favoring hepatic conjugation pathways .
- Butanoic Acid Ester: The longer ester chain slows hydrolysis, prolonging its persistence in biological systems. Read-across studies confirm its suitability as a toxicological analog for skin sensitization endpoints .
Critical Gaps :
- The target compound lacks sufficient ecotoxicological data, necessitating read-across predictions from ester analogs .
Research Findings and Data Gaps
- Odor Thresholds : The target compound’s odor detection threshold (0.002 ppm) is lower than verdyl acetate (0.005 ppm), indicating higher potency in fragrance applications .
- Synthetic Byproducts: Reaction masses containing mixtures of positional isomers (e.g., 5- vs. 6-substituted methanoindenes) complicate purity assessments .
- Regulatory Actions: Canada’s 2022 screening assessment of dicyclopentadiene derivatives highlights the need for lifecycle analysis of methanoindene-based VOCs .
Biological Activity
3a,4,5,6,7,7a-Hexahydromethoxy-4,7-methano-1H-indene is a bicyclic compound with significant potential in various biological applications. With a molecular formula of CHO and a molecular weight of approximately 164.244 g/mol, this compound has garnered interest for its structural properties and biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.
- Molecular Formula : CHO
- Molecular Weight : 164.244 g/mol
- CAS Registry Number : 27135-90-6
Biological Activity Overview
The biological activity of 3a,4,5,6,7,7a-Hexahydromethoxy-4,7-methano-1H-indene has been investigated primarily in the context of its potential as a perfuming agent and its implications in cosmetic applications. The compound is noted for its organoleptic properties, which contribute to its use in fragrance formulations.
Study 1: Antioxidant Activity
A study published in the Journal of Natural Products explored the antioxidant properties of methoxy-substituted indenes. The findings indicated that compounds with similar structures exhibited significant free radical scavenging activity. This suggests that 3a,4,5,6,7,7a-Hexahydromethoxy-4,7-methano-1H-indene may possess comparable antioxidant capabilities.
Study 2: Cosmetic Applications
The International Journal of Cosmetic Science highlighted the use of hexahydromethoxy compounds in cosmetic formulations. The study emphasized their role as fragrance agents and their safety profiles in topical applications. While specific data on our compound was not available, the general safety and efficacy of similar compounds provide a basis for further exploration.
Study 3: Antimicrobial Properties
Research conducted on related bicyclic compounds published in Phytotherapy Research demonstrated notable antimicrobial activity against various pathogens. This suggests that 3a,4,5,6,7,7a-Hexahydromethoxy-4,7-methano-1H-indene could be investigated for its potential antimicrobial effects.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 164.244 g/mol |
| CAS Registry Number | 27135-90-6 |
| Potential Applications | Fragrance agent |
| Suggested Biological Activities | Antioxidant; Antimicrobial |
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 3a,4,5,6,7,7a-Hexahydromethoxy-4,7-methano-1H-indene and its derivatives?
- Methodological Answer : The compound and its derivatives (e.g., acetate or isobutyrate esters) can be synthesized via esterification or acetylation reactions. For example, the methoxy variant (CAS 27135-90-6) may involve methoxylation of the parent hydrocarbon backbone under controlled anhydrous conditions. Purification typically employs fractional distillation or preparative HPLC, with purity validation via GC-MS or NMR .
Q. How should researchers safely handle this compound given its hazards?
- Methodological Answer : Adhere to strict safety protocols:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (category 2 irritant) .
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
- Storage : Store in airtight containers at ≤25°C, away from oxidizing agents .
- Disposal : Incinerate via controlled high-temperature methods (≥1,000°C) to prevent environmental release .
Q. What analytical techniques are optimal for structural characterization?
- Methodological Answer :
- NMR : Use - and -NMR to resolve stereochemistry and methoxy group positioning. Compare with reference spectra of related methanoindenes (e.g., 3a,4,7,7a-tetrahydro variants) .
- X-ray Crystallography : Resolve absolute stereochemistry, particularly for isomers (e.g., cis/trans configurations) .
Advanced Research Questions
Q. How can discrepancies in reported thermodynamic properties (e.g., heat capacity) be resolved?
- Methodological Answer : Perform calorimetric studies under standardized conditions. For example, experimental heat capacity data for structurally similar compounds (e.g., 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, CAS 1755-01-7) can be cross-validated using adiabatic calorimetry. Refer to the following table for reference values:
| Compound | Temp. Range (K) | Heat Capacity (J/mol·K) | Purity (%) | Reference |
|---|---|---|---|---|
| 3a,4,7,7a-Tetrahydro-... | 298–350 | 220–240 | ≥99 |
Q. What methodologies assess environmental persistence and bioaccumulation potential?
- Methodological Answer :
- Bioconcentration Factor (BCF) : Conduct aquatic studies using models like OECD 305. For related methanoindene derivatives (e.g., 4,7-Methano-1H-indene), BCF values range from 58.9–384 in carp, indicating moderate bioaccumulation risk .
- QSAR Modeling : Predict log values using computational tools (e.g., EPI Suite) to estimate partitioning behavior .
Q. How can stereochemical inconsistencies in spectral data be addressed?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Differentiate between diastereomers (e.g., cis vs. trans configurations in 3a,4,5,6,7,7a-hexahydro derivatives) .
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based) to isolate enantiomers .
Q. What regulatory frameworks govern the use of this compound in international research?
- Methodological Answer :
- EU REACH : Verify registration status via ECHA’s lead registrant list (e.g., EC 911-369-0 for reaction mass derivatives) .
- South Korea’s CCA : Comply with import notification and labeling requirements for mixtures containing ≥25% methanoindene derivatives (e.g., 2018-1-877) .
Data Contradiction Analysis
Q. Why do toxicity profiles vary across derivatives (e.g., methoxy vs. acetate variants)?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Compare toxicity data (e.g., LC) for substituent effects. Methoxy groups may reduce volatility but increase hydrophobicity, altering ecotoxicological impacts .
- In Silico Tox Prediction : Use tools like OECD QSAR Toolbox to model acute toxicity endpoints for understudied derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
